molecular formula C14H10N2O3 B11950918 2-(3-Nitrocinnamoyl)pyridine CAS No. 92905-89-0

2-(3-Nitrocinnamoyl)pyridine

Cat. No.: B11950918
CAS No.: 92905-89-0
M. Wt: 254.24 g/mol
InChI Key: YCHBSERUZJISSM-BQYQJAHWSA-N
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Description

2-(3-Nitrocinnamoyl)pyridine is an organic compound that features a pyridine ring substituted with a 3-nitrocinnamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrocinnamoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures, followed by treatment with water to yield the nitropyridine intermediate . This intermediate can then undergo further reactions to introduce the cinnamoyl group.

Industrial Production Methods

Industrial production of nitropyridines often involves the use of nitric acid in trifluoroacetic anhydride, which provides higher yields compared to traditional nitration methods . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrocinnamoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitropyridine N-oxides.

    Reduction: Formation of aminopyridines.

    Substitution: Formation of halogenated or sulfonated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Nitrocinnamoyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cinnamoyl group can interact with proteins and enzymes, affecting their function. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrocinnamoyl)pyridine is unique due to the presence of both the nitro and cinnamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler pyridine derivatives.

Properties

CAS No.

92905-89-0

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H10N2O3/c17-14(13-6-1-2-9-15-13)8-7-11-4-3-5-12(10-11)16(18)19/h1-10H/b8-7+

InChI Key

YCHBSERUZJISSM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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